molecular formula C15H28O2 B1235645 2-Pentadecenoic acid

2-Pentadecenoic acid

Cat. No. B1235645
M. Wt: 240.38 g/mol
InChI Key: HOGWBMWOBRRKCD-BUHFOSPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-2-pentadecenoic acid is a pentadecenoic acid in which the olefinic double bond is at position 2 and has E configuration. It is a pentadecenoic acid and an alpha,beta-unsaturated monocarboxylic acid.

Scientific Research Applications

Novel Methoxylated Fatty Acids in Marine Organisms

Carballeira and Pagán (2001) identified new methoxylated fatty acids, including 2-methoxy-pentadecenoic acid, in the Caribbean sponge Callyspongia fallax. This discovery expands the range of known 2-methoxylated fatty acids in nature and suggests new fatty acid biosynthetic possibilities in marine organisms (Carballeira & Pagán, 2001).

Topoisomerase I Inhibition

An improved synthesis of (Z)-14-methyl-9-pentadecenoic acid led to sufficient quantities to study its inhibitory potential on human placenta DNA topoisomerase I. Carballeira, Sanabria, and Oyola (2007) found this acid inhibits the enzyme at concentrations of 500 μM (Carballeira, Sanabria, & Oyola, 2007).

Synthesis for Topoisomerase I Inhibitory Profile

Carballeira et al. (2004) achieved a stereoselective synthesis of monounsaturated analogs of pentadecenoic acid, which facilitates studying the topoisomerase I inhibitory profile of this class of fatty acids (Carballeira et al., 2004).

Solid-State Miscibility and Polymorphism

Gbabode et al. (2009) investigated the polymorphism and solid-state miscibility of the binary system of pentadecanoic acid and hexadecanoic acid, revealing insights into the solid forms and composition domains of these fatty acids (Gbabode et al., 2009).

Biomarker for Dietary Fiber Intake

Weitkunat et al. (2017) demonstrated that gut-derived propionate, increasing with dietary fiber consumption, is used for hepatic synthesis of odd-chain fatty acids like pentadecanoic acid. This indicates its potential as a biomarker for dietary fiber intake (Weitkunat et al., 2017).

Microbial Oxidation of Alkanes

Souw, Luftmann, and Rehm (2005) studied the microbial oxidation of n-pentadecane by Candida strains, highlighting pentadecenoic acid's presence in culture fluids and cells, signifying a direct desaturation of pentadecanoic acid (Souw, Luftmann, & Rehm, 2005).

Extraction of Polyphenols from Crude Pollen

Oroian, Ursachi, and Dranca (2020) explored the extraction efficiency of polyphenols from crude pollen, where the defatted pollen revealed significant amounts of cis-14-pentadecenoic acid (Oroian, Ursachi, & Dranca, 2020).

properties

Product Name

2-Pentadecenoic acid

Molecular Formula

C15H28O2

Molecular Weight

240.38 g/mol

IUPAC Name

(E)-pentadec-2-enoic acid

InChI

InChI=1S/C15H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h13-14H,2-12H2,1H3,(H,16,17)/b14-13+

InChI Key

HOGWBMWOBRRKCD-BUHFOSPRSA-N

Isomeric SMILES

CCCCCCCCCCCC/C=C/C(=O)O

Canonical SMILES

CCCCCCCCCCCCC=CC(=O)O

synonyms

14-pentadecenoic acid
pentadecenoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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